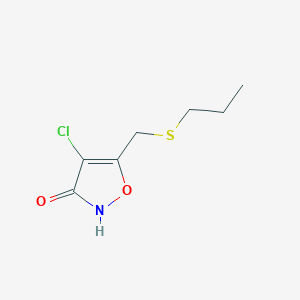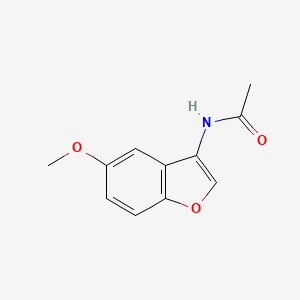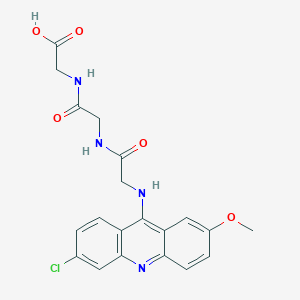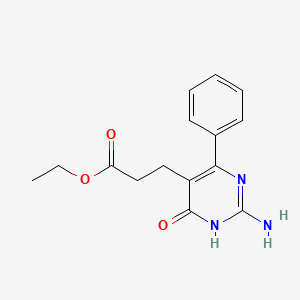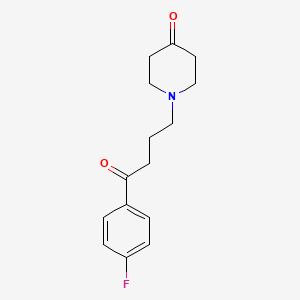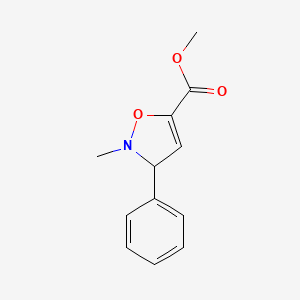![molecular formula C14H8N2Se B12914793 Cyclohepta[b][1,3]selenazolo[4,5-f]indole CAS No. 249-59-2](/img/structure/B12914793.png)
Cyclohepta[b][1,3]selenazolo[4,5-f]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohepta[b][1,3]selenazolo[4,5-f]indole is a complex heterocyclic compound that features a unique fusion of indole and selenazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of selenium in its structure adds to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohepta[b][1,3]selenazolo[4,5-f]indole typically involves cycloaddition reactions. One common method is the aza-Claisen rearrangement followed by intramolecular ring-closure of (cycloheptenylmethyl)benzenamine . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohepta[b][1,3]selenazolo[4,5-f]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction could produce selenide derivatives.
Applications De Recherche Scientifique
Cyclohepta[b][1,3]selenazolo[4,5-f]indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of Cyclohepta[b][1,3]selenazolo[4,5-f]indole involves its interaction with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target molecules. This can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
[1,3]selenazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine: Another selenium-containing heterocyclic compound with potential biological activities.
Cyclohepta[4,5]pyrrolo[3,2-f]benzoselenazole: A structurally related compound with similar chemical properties.
Uniqueness: Cyclohepta[b][1,3]selenazolo[4,5-f]indole is unique due to its specific fusion of indole and selenazole rings, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
249-59-2 |
|---|---|
Formule moléculaire |
C14H8N2Se |
Poids moléculaire |
283.20 g/mol |
Nom IUPAC |
13-selena-9,15-diazatetracyclo[8.7.0.02,8.012,16]heptadeca-1(17),2,4,6,8,10,12(16),14-octaene |
InChI |
InChI=1S/C14H8N2Se/c1-2-4-9-10-6-13-14(17-8-15-13)7-12(10)16-11(9)5-3-1/h1-8H |
Clé InChI |
MYWIINONSRMPIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=NC3=CC4=C(C=C23)N=C[Se]4)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



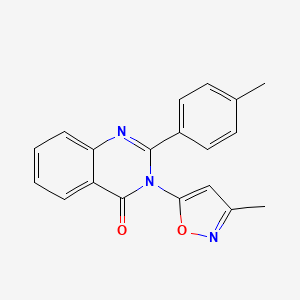

![6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12914723.png)
